molecular formula C16H13NO3S B14596542 2-[(Naphthalen-1-yl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine CAS No. 60264-09-7

2-[(Naphthalen-1-yl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine

Cat. No.: B14596542
CAS No.: 60264-09-7
M. Wt: 299.3 g/mol
InChI Key: PLTMGCBIYRHOEK-UHFFFAOYSA-N
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Description

2-[(Naphthalen-1-yl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine is a chemical compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a naphthalene ring attached to a methanesulfonyl group, which is further connected to a pyridine ring. The presence of these functional groups imparts distinct chemical and physical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Naphthalen-1-yl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine typically involves the reaction of naphthalene derivatives with sulfonyl chlorides under controlled conditions. One common method includes the reaction of naphthalene-1-methanesulfonyl chloride with pyridine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(Naphthalen-1-yl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide or thiol derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(Naphthalen-1-yl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(Naphthalen-1-yl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The naphthalene ring may also contribute to the compound’s ability to intercalate with DNA, affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(Naphthalen-1-yl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine is unique due to its combination of a naphthalene ring, a methanesulfonyl group, and a pyridine ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

Properties

CAS No.

60264-09-7

Molecular Formula

C16H13NO3S

Molecular Weight

299.3 g/mol

IUPAC Name

2-(naphthalen-1-ylmethylsulfonyl)-1-oxidopyridin-1-ium

InChI

InChI=1S/C16H13NO3S/c18-17-11-4-3-10-16(17)21(19,20)12-14-8-5-7-13-6-1-2-9-15(13)14/h1-11H,12H2

InChI Key

PLTMGCBIYRHOEK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CS(=O)(=O)C3=CC=CC=[N+]3[O-]

Origin of Product

United States

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